molecular formula C5H3BrN4 B11899519 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11899519
M. Wt: 199.01 g/mol
InChI Key: YYFXONURLHBXJS-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine is a valuable brominated heterocyclic building block designed for research applications. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is recognized for its structural similarity to purines, making it a compelling isosteric replacement in the design of novel bioactive molecules . This bromo-functionalized derivative is particularly useful for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to explore diverse chemical space around the core TP structure. The TP core has demonstrated significant versatility in medicinal chemistry, with applications identified in the development of compounds for various therapeutic areas . For instance, closely related TP derivatives have been investigated as inhibitors of protein-protein interactions, such as disruptors of the influenza virus polymerase, highlighting their potential in antiviral research . The scaffold's properties also extend to its ability to coordinate metal ions, which has been exploited in the design of potential anti-cancer and anti-parasitic agents . Furthermore, the synthesis of TP derivatives often involves efficient routes such as the oxidative cyclization of pyrimidinylhydrazones, which can be followed by a Dimroth rearrangement to yield the final [1,2,4]triazolo[1,5-a]pyrimidine structure . This compound is offered for research purposes as a tool to advance the discovery of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

7-bromo-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H

InChI Key

YYFXONURLHBXJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)Br

Origin of Product

United States

Importance of Halogenation in Heterocyclic Compound Design

Influence of Bromine Substituents on Molecular Reactivity

The introduction of a bromine atom into a heterocyclic ring, as seen in 7-Bromo- Current time information in Pasuruan, ID.nih.govresearchgate.nettriazolo[1,5-a]pyrimidine, has a profound effect on the molecule's reactivity. sci-hub.sehud.ac.uknih.gov The bromine atom is an electron-withdrawing group, which can decrease the electron density of the heterocyclic ring, making it less susceptible to electrophilic attack. libretexts.org However, the bromine atom can also serve as an excellent leaving group in nucleophilic substitution reactions, providing a handle for further chemical modifications. researchgate.net This dual nature allows chemists to fine-tune the reactivity of the molecule for specific synthetic purposes. The presence of bromine can also influence the regioselectivity of subsequent reactions, directing incoming reagents to specific positions on the ring. msu.edu

Strategic Positioning of Halogen Atoms for Directed Synthesis

The position of the halogen atom on the heterocyclic scaffold is not arbitrary; it is a deliberate and strategic choice made by chemists to guide the synthesis of more complex molecules. researchgate.netcambridgecoaching.com By placing a bromine atom at a specific position, such as the 7-position in the triazolopyrimidine ring system, chemists can create a reactive site for introducing new functional groups through various cross-coupling reactions. researchgate.net This directed synthesis approach is a cornerstone of modern drug discovery and materials science, enabling the efficient construction of molecules with desired properties. For example, a bromo-substituted heterocycle can be a key intermediate in the synthesis of a complex pharmaceutical agent or a novel organic material. researchgate.netacs.org The ability to selectively introduce and then modify a halogen atom provides a powerful and versatile strategy for molecular design. cdnsciencepub.com

Structural Framework of 7-Bromo-nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine

Overview of thenih.govosi.lvresearchgate.netTriazolo[1,5-a]pyrimidine Ring System

The nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine system is a planar, bicyclic aromatic heterocycle. It consists of a five-membered 1,2,4-triazole (B32235) ring fused to a six-membered pyrimidine (B1678525) ring. This scaffold is isoelectronic with purine (B94841), meaning it has the same number of valence electrons, which contributes to its ability to mimic purines in biological systems. nih.gov The ring system itself is a versatile platform for chemical modification, with various synthetic methods available for its construction. osi.lvresearchgate.net These methods often involve the condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov

The parent nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine has the following properties:

PropertyValue
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
IUPAC Name nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine
InChI1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H
InChIKeySRNKZYRMFBGSGE-UHFFFAOYSA-N
Canonical SMILESC1=CN2C(=NC=N2)N=C1

Table 1: Properties of the parent nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine compound. Data sourced from PubChem. nih.gov

Specificity of Bromine Substitution at the 7-Position

The introduction of a bromine atom at the 7-position of the nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine core significantly influences the molecule's reactivity. The bromine atom is an electron-withdrawing group, which can affect the electron density distribution across the fused ring system. This substitution provides a reactive handle for further chemical transformations, such as cross-coupling reactions, which are instrumental in the synthesis of more complex molecules.

The properties of 7-Bromo- nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine are summarized below:

PropertyValue
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
CAS Number120633-31-0
AppearanceSolid

Table 2: Properties of 7-Bromo- nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine. Data sourced from commercial suppliers. angelpharmatech.com

The precise location of the bromine atom at the 7-position is crucial. This position on the pyrimidine ring is susceptible to nucleophilic substitution, and the presence of the bromine atom facilitates such reactions, allowing for the introduction of a wide range of functional groups. This strategic placement is key to the utility of 7-Bromo- nih.govosi.lvresearchgate.nettriazolo[1,5-a]pyrimidine as a versatile building block in organic synthesis.

Established Synthetic Routes toCurrent time information in Pasuruan, ID.benthamscience.comnih.govTriazolo[1,5-a]pyrimidine Core

The construction of the fused Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine ring system is primarily achieved through two main strategies: the annulation of a pyrimidine ring onto a triazole moiety or the formation of a triazole ring from a pyrimidine precursor. osi.lv Several key reactions are employed to achieve this.

Cyclocondensation Reactions of Aminotriazoles with Carbonyl Compounds

A prevalent and versatile method for constructing the Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazole with various carbonyl compounds. nih.govresearchgate.net This approach allows for the introduction of diverse substituents onto the pyrimidine ring.

One common strategy is the reaction of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov For instance, the reaction with β-ketoesters like ethyl acetoacetate (B1235776) leads to the formation of 5-methyl-7-hydroxy- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine. nih.gov This reaction is typically carried out in an acidic medium, such as acetic acid, at elevated temperatures.

Furthermore, three-component reactions have been developed to create more complex triazolo[1,5-a]pyrimidine scaffolds. nih.gov These reactions can involve an aminotriazole, an aldehyde, and a third component like a ketene (B1206846) N,S-acetal, offering a direct route to highly substituted derivatives. nih.govresearchgate.net For example, the reaction of 3-aminotriazole, various aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine in the presence of trichloroacetic acid yields novel N-methyl-6-nitro-5-aryl-3,5-dihydro- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine-7-amines. nih.gov

Below is a table summarizing various cyclocondensation reactions for the synthesis of the Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine core.

Starting MaterialsReagents and ConditionsProductReference
3-Amino-1,2,4-triazole, Aldehydes, Ketene N,S-acetalTrichloroacetic acid, Acetonitrile or Water, Room Temp.N-methyl-6-nitro-5-aryl-3,5-dihydro- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine-7-amine derivatives nih.gov
3-Amino-5-thiol-1,2,4-triazole, Alkyl bromides, Aldehydes, β-Dicarbonyl compoundsTriethylamine (B128534), DMF, 130-160°CSubstituted Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine derivatives nih.gov
Aminoguanidine, γ-ButyrolactonePyridine, Reflux2-(3-hydroxypropyl)- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one nih.gov
3-Phenyl-1,2,4-triazole-5-amine, Chalcones-1,2,4-Triazolo[1,5-a]pyrimidine-based derivatives nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization provides another important route to the Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine skeleton. This method typically involves the formation of a hydrazone intermediate from a 2-hydrazinopyrimidine, followed by an oxidative ring-closure step. researchgate.net

For instance, N-benzylidene-N′-pyrimidin-2-yl hydrazine (B178648) precursors can undergo oxidative cyclization mediated by reagents like iodobenzene (B50100) diacetate (IBD) to yield Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine derivatives. researchgate.net This reaction often proceeds through a Dimroth rearrangement to form the thermodynamically more stable [1,5-a] isomer. researchgate.net Another example is the synthesis of nitro-substituted Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidines through the oxidative cyclization of the corresponding nitropyrimidinyl hydrazones of aromatic aldehydes. researchgate.net

These methods are particularly useful for accessing derivatives that might be difficult to obtain through direct cyclocondensation. The choice of oxidizing agent and reaction conditions can be crucial for achieving good yields and selectivity.

Dimroth Rearrangement in Triazolopyrimidine Synthesis

The Dimroth rearrangement is a well-established isomerization reaction in heterocyclic chemistry that plays a crucial role in the synthesis of Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidines. benthamscience.comwikipedia.orgrsc.org This rearrangement involves the interconversion of two isomeric heterocyclic systems, in this case, the kinetically favored Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[4,3-a]pyrimidines to the thermodynamically more stable Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidines. osi.lvresearchgate.net

The synthesis often begins with the cyclocondensation of a hydrazinylpyrimidine with a carbonyl compound, which initially forms the [4,3-a] isomer. nih.gov This intermediate is then subjected to conditions that promote the Dimroth rearrangement, typically acidic or basic media, or thermal treatment. benthamscience.comnih.gov The presence of certain substituents can influence the ease of this rearrangement. benthamscience.com For example, the rearrangement of Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[4,3-c]pyrimidines to their [1,5-c] counterparts is a known transformation. researcher.life

This two-step sequence, involving initial cyclization to the [4,3-a] isomer followed by a Dimroth rearrangement, provides a reliable pathway to the desired Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine core structure. nih.govresearchgate.net

Strategies for Introduction of the Bromine Substituent at Position 7

The introduction of a bromine atom at the C7 position of the Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine ring is a key step in the synthesis of the target compound. This can be achieved either by direct bromination of a pre-formed triazolopyrimidine ring or by using a brominated starting material in the ring-forming reaction.

Bromination of Pre-formedCurrent time information in Pasuruan, ID.benthamscience.comnih.govTriazolo[1,5-a]pyrimidine Derivatives

The direct bromination of an existing Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine ring system is a common strategy. This typically involves the reaction of the heterocycle with a suitable brominating agent. The reactivity of the pyrimidine ring towards electrophilic substitution will determine the feasibility and conditions of this reaction.

A common precursor for this transformation is the corresponding 7-hydroxy- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine, which can be converted to the 7-bromo derivative. This is often achieved by treating the 7-hydroxy compound with a halogenating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source. For instance, 7-hydroxy-5-phenyl- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine can be converted to 7-chloro-5-phenyl- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine, which can then potentially undergo further transformation to the bromo derivative. researchgate.net

Use of Brominated Precursors in Ring Annulation Reactions

An alternative and often more direct approach is to utilize a brominated precursor in the cyclization reaction that forms the pyrimidine ring. This strategy ensures the bromine atom is incorporated at the desired position from the outset.

An example of this approach involves the cyclocondensation of 3-amino-1,2,4-triazole with a brominated 1,3-dicarbonyl compound or a related synthon. For instance, the reaction with diethyl 2-bromomalonate could potentially lead to the formation of 7-bromo-5-hydroxy- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyrimidine derivatives.

A related strategy has been demonstrated in the synthesis of the analogous 7-bromo- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyridin-2-amine, where 1-ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea is cyclized with hydroxylamine (B1172632) hydrochloride. chemicalbook.com This highlights the principle of using a pre-brominated heterocyclic precursor to construct the fused triazoloazine system.

The following table provides examples of reactions involving brominated compounds in the synthesis of related heterocyclic structures.

Starting MaterialsReagents and ConditionsProductReference
1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thioureaHydroxylamine hydrochloride, N-ethyldiisopropylamine, Ethanol (B145695), Reflux7-bromo- Current time information in Pasuruan, ID.benthamscience.comnih.govtriazolo[1,5-a]pyridin-2-amine chemicalbook.com
Bromo-precursor AM-12[¹⁸F]fluoride, Bu₄NOMs, 135°C[¹⁸F]AM-10 (via isotopic exchange) acs.org

Oxidative Cyclization with Bromine-Containing Reagents

Oxidative cyclization represents a key strategy for forming the fused triazole ring system. nih.gov This process typically involves the formation of an N-N bond from an appropriate acyclic precursor, such as a pyrimidin-2-yl-amidine or a related hydrazone derivative. nih.gov While direct oxidative cyclization using elemental bromine to concurrently form the ring and install the bromo group is less commonly documented, the cyclization of precursors already containing a bromine atom is an effective strategy.

For instance, a related synthesis of 6-bromo-3-(pyridine-4-yl)- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[4,3-a]pyridine was accomplished through the oxidative cyclization of a precursor hydrazone derived from 5-bromo-2-hydrazinopyridine. mdpi.com This reaction proceeds under mild conditions using N-Chlorosuccinimide (NCS) as the oxidizing agent in DMF at low temperatures. mdpi.com This suggests a viable pathway where a bromo-substituted aminopyrimidine could be converted to a corresponding hydrazone and then cyclized to yield a bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine. Other oxidizing agents like ferric chloride (FeCl₃) have also been used for the oxidative cyclization of hydrazone intermediates to form related pyrazolo-[4,3-e] Current time information in Pasuruan, ID.nih.govnih.govtriazolopyrimidine systems. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods, including enhanced reaction rates, higher yields, improved safety profiles, and amenability to automation.

Microwave-Assisted Synthesis ofCurrent time information in Pasuruan, ID.nih.govnih.govTriazolo[1,5-a]pyrimidines

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds. The primary advantages include a dramatic reduction in reaction times, improved yields, and cleaner reaction profiles. nih.govmdpi.com For the synthesis of Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidines, microwave irradiation is typically used to accelerate the classical condensation reaction between a 3-amino-1,2,4-triazole derivative and a β-dicarbonyl compound.

For example, the synthesis of various substituted Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidines has been achieved by irradiating a mixture of a 3-amino-1,2,4-triazole, a β-dicarbonyl compound, and an aldehyde in ethanol at 120 °C, with reaction times as short as 10-15 minutes. nih.gov

ReactantsConditionsReaction TimeYieldReference
5-(methylthio)-2H-1,2,4-triazol-3-amine, 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione, Aromatic AldehydeMicrowave, 120 °C, Ethanol10-15 minGood to Excellent nih.gov
Enaminonitriles, BenzohydrazidesMicrowave, 140 °C, TolueneShortGood to Excellent researchgate.net

Catalyst-Free Methodologies for Triazole-Fused Systems

In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methodologies are highly desirable. Such methods reduce environmental impact and simplify product purification. A notable example is the one-pot condensation of 1,3-dimethylbarbituric acid, 3-amino-1H-1,2,4-triazoles, and various aromatic aldehydes under catalyst- and solvent-free conditions to produce 5,9-dihydropyrimido[5,4-e] Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones. nih.govsigmaaldrich.com This approach highlights the potential for creating complex fused heterocyclic systems through environmentally benign processes. nih.govsigmaaldrich.com

Furthermore, a catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave conditions, involving the reaction of enaminonitriles and benzohydrazides. researchgate.net This tandem reaction proceeds through a transamidation, nucleophilic addition, and subsequent condensation, demonstrating that complex transformations can be achieved without the need for a catalyst. researchgate.net

Continuous Flow Reactor Applications

Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. The synthesis of 1,4,6,7-tetrahydro-5H- Current time information in Pasuruan, ID.nih.govmdpi.comtriazolo[4,5-c]pyridines, key intermediates for clinical drug candidates, has been successfully adapted to a two-step continuous-flow process. sigmaaldrich.com This strategy allows for the safe use of azides in a [3+2] cycloaddition step and employs a safer oxidant for a subsequent elimination step. sigmaaldrich.com The precise temperature control afforded by flow reactors enables regioselective synthesis, achieving yields of up to 45% with 91% regioselectivity. sigmaaldrich.com This application to a closely related triazole-fused system demonstrates the powerful potential of continuous flow technology for the synthesis of compounds like 7-Bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine, offering a scalable and safer alternative to batch processing. sigmaaldrich.com

Chemical Reactivity and Functionalization of 7-Bromo-Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine

The bromine atom at the 7-position of the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is a versatile handle for introducing a wide range of functional groups, primarily through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions at the Brominated Position

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the C7 position. The bromo group is a good leaving group, allowing for its displacement by various nucleophiles.

A prime example is the synthesis of 7-alkoxy derivatives. The reaction of a 7-halo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine with an alkoxide serves as a straightforward method for introducing alkoxy groups. For instance, 7-Methoxy-5-methyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine can be prepared by treating the corresponding 7-chloro derivative with sodium methoxide (B1231860) in methanol. prepchem.com This reaction is directly analogous to the expected reactivity of 7-Bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine. The synthesis of a series of 7-alkoxy- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine derivatives has been reported as part of studies on potential anticonvulsant agents. nih.gov

Beyond alkoxides, other nucleophiles such as amines and thiols are expected to react similarly, providing access to 7-amino and 7-thioether derivatives, respectively. The nucleophilicity of the attacking species is a key determinant of the reaction's success. masterorganicchemistry.com

A more advanced and widely used method for functionalizing the 7-bromo position involves palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds.

Reaction TypeCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki CouplingAryl/Vinyl Boronic AcidsPd(PPh₃)₄ / Na₂CO₃7-Aryl/Vinyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidines nih.gov
Sonogashira CouplingTerminal AlkynesPdCl₂(PPh₃)₂ / CuI / Et₃N7-Alkynyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidines nih.gov
Heck CouplingAlkenesPd(OAc)₂ or Pd(PPh₃)₄7-Alkenyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidines researchgate.netmdpi.com
Buchwald-Hartwig AminationAmines (Primary/Secondary)Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu)7-Amino- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidines researchgate.netnih.gov

These palladium-catalyzed methods have been successfully applied to various bromo-substituted aza-heterocycles, circumventing issues often encountered with traditional uncatalyzed nucleophilic substitutions and greatly expanding the accessible chemical space for derivatives of 7-Bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine. researchgate.netnih.gov

Reactions with Amines

The displacement of the 7-bromo substituent by various primary and secondary amines is a common strategy to introduce nitrogen-based functionalities. While direct SNAr reactions with amines on 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine itself are plausible, detailed studies on closely related scaffolds, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, provide strong evidence for this transformation. In a reported procedure, the C-O bond of the lactam is first activated with bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP) in the presence of triethylamine (Et3N) in 1,4-dioxane. Subsequent addition of various amines at elevated temperatures leads to the corresponding 5-amino derivatives in good to excellent yields. nih.gov This methodology is expected to be applicable to 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine, likely proceeding without the need for lactam activation.

The synthesis of various 5-amino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been achieved with high yields, demonstrating the versatility of this reaction with different amine nucleophiles. nih.gov

Table 1: Examples of SNAr Reactions with Amines on a Related Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold nih.gov

AmineProductYield (%)
Pyrrolidine3-Bromo-5-(pyrrolidin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine98
Benzylamine5-(N-Benzylamino)-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine90
4-Hydroxycyclohexylamine3-Bromo-5-N-[4-(hydroxycyclohexyl)amino]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine84
Aniline3-Bromo-5-(phenylamino)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine74

The synthesis of 7-amino- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[4,3-a]pyrimidin-5(1H)-one derivatives has also been reported, highlighting the utility of amination reactions in building diverse molecular libraries. researchgate.net

Reactions with Thiols

Similarly, the bromo group at the 7-position can be displaced by thiol nucleophiles to introduce sulfur-containing moieties. This reaction provides access to 7-thioether derivatives of the Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine core. Research on the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has demonstrated the feasibility of this transformation. Following a similar activation of the lactam C-O bond with PyBroP, the addition of a thiol, such as 4-methoxythiophenol, results in the formation of the corresponding 5-thioether derivative in good yield. nih.gov

Table 2: Example of SNAr Reaction with a Thiol on a Related Pyrazolo[1,5-a]pyrimidine Scaffold nih.gov

ThiolProductYield (%)
4-Methoxythiophenol3-Bromo-5-((4-methoxyphenyl)thio)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine73
Reactions with Alkoxides

The synthesis of 7-alkoxy- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine derivatives has been reported, indicating that the introduction of an alkoxy group at the C7 position is a viable transformation. nih.govnih.gov While direct SNAr reaction of 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine with alkoxides is a potential route, an alternative and well-documented method involves the alkylation of the corresponding 7-hydroxy derivative. For instance, 5-phenyl- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidin-7-ol can be alkylated with various alkyl bromides in the presence of a base like sodium hydroxide (B78521) and a catalyst such as potassium iodide in dimethylformamide (DMF) to yield a series of 7-alkoxy-5-phenyl- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidines. nih.gov The requisite 7-hydroxy intermediate can be synthesized from the 7-bromo precursor, although this represents a two-step process.

Table 3: Examples of 7-Alkoxy- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine Synthesis via Alkylation nih.gov

Alkylating AgentProduct
Ethyl Bromide7-Ethoxy-5-phenyl- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine
Propyl Bromide7-Propoxy-5-phenyl- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine
Butyl Bromide7-Butoxy-5-phenyl- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine
Heptyl Bromide7-(Heptyloxy)-5-phenyl- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. nih.gov This reaction has been successfully applied to bromo-substituted pyrazolo[1,5-a]pyrimidine systems, which are structurally analogous to 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine. For example, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a variety of aryl and heteroaryl boronic acids has been achieved under microwave irradiation. nih.govrsc.org These reactions typically employ a palladium catalyst such as PdCl2(PPh3)2 or a more advanced catalyst system like XPhosPdG2/XPhos, along with a base such as sodium carbonate, in a solvent mixture like dioxane/water. nih.govrsc.org

The use of microwave assistance can significantly accelerate the reaction, and the choice of catalyst and ligand is crucial to prevent side reactions like debromination. nih.govrsc.org

Table 4: Examples of Suzuki-Miyaura Coupling on a Related Pyrazolo[1,5-a]pyrimidine Scaffold nih.govrsc.org

Boronic AcidCatalystProductYield (%)
4-Methoxyphenylboronic acidPdCl2(dppf)5-(N-Benzylamino)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine85
Phenylboronic acidXPhosPdG2/XPhos3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one92
4-Fluorophenylboronic acidXPhosPdG2/XPhos3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one88
Thiophen-2-ylboronic acidXPhosPdG2/XPhos3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one75
Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org It was one of the first cross-coupling reactions to be developed and is particularly useful for the synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. nrochemistry.com

While specific examples of Kumada coupling on 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine are not extensively documented in the literature, the general applicability of this reaction to aryl bromides suggests its potential for the arylation of the Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine core. nih.gov A key consideration for this reaction is the functional group tolerance, as the highly reactive Grignard reagents are sensitive to acidic protons and can react with various carbonyl groups. nrochemistry.com

The general mechanism involves the oxidative addition of the aryl bromide to the Ni(0) or Pd(0) catalyst, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.org This reaction is highly versatile and has been applied to a wide range of nitrogen-containing heterocycles. nih.govresearchgate.net The reaction of 7-bromo- Current time information in Pasuruan, ID.wikipedia.orgnrochemistry.comtriazolo[1,5-a]pyrimidine with various primary and secondary amines under Buchwald-Hartwig conditions would provide an alternative and often more general route to the 7-amino derivatives compared to SNAr.

Typical conditions for Buchwald-Hartwig amination involve a palladium precatalyst (e.g., [Pd2(dba)3]), a phosphine (B1218219) ligand (e.g., BINAP or other specialized ligands like Brettphos), and a base (e.g., NaOt-Bu) in an inert solvent like toluene. libretexts.orgchemspider.com The reaction has been successfully demonstrated for the amination of 2-bromopyridines with a variety of amines, highlighting its utility for electron-deficient heterocyclic systems. nih.gov

Table 5: General Conditions for Buchwald-Hartwig Amination libretexts.orgchemspider.com

ComponentExample
Palladium PrecatalystTris(dibenzylideneacetone)dipalladium(0) ([Pd2(dba)3])
Ligand2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
BaseSodium tert-butoxide (NaOt-Bu)
SolventToluene
Temperature80-110 °C
Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.orgwikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is particularly valuable for the derivatization of heterocyclic compounds. nih.govjk-sci.com In the context of 7-substituted Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines, the Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are versatile handles for further chemical modifications.

While specific studies on 7-bromo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine are not extensively detailed in the available literature, significant insights can be drawn from research on the analogous 7-chloro-5-methyl- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine. researchgate.net Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions, suggesting that 7-bromo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine would be an excellent substrate for Sonogashira coupling, likely requiring milder reaction conditions and potentially giving higher yields compared to its chloro counterpart. researchgate.net

The typical reaction conditions for the Sonogashira coupling of a 7-halo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine involve a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and a base, often an amine such as triethylamine (Et₃N), in a suitable solvent like THF or DMF. jk-sci.comresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species to the carbon-halogen bond, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst. wikipedia.orgresearchgate.net

A variety of terminal alkynes can be coupled with the 7-halo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core, leading to a diverse library of 7-alkynyl derivatives. These products can serve as key intermediates in the synthesis of more complex molecules, including those with potential biological activity. nih.gov

Table 1: Representative Sonogashira Coupling Reactions of 7-Chloro-5-methyl- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine

AlkyneCatalyst SystemBase/SolventProductReference
PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N/THF7-(Phenylethynyl)-5-methyl- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine researchgate.net
TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N/THF7-((Trimethylsilyl)ethynyl)-5-methyl- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine researchgate.net
Propargyl alcoholPd(PPh₃)₂Cl₂, CuIEt₃N/DMF3-(5-Methyl- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-yl)prop-2-yn-1-ol researchgate.net

This table is based on data for the 7-chloro analogue and is illustrative of the expected reactivity for the 7-bromo compound.

Oxidative and Reductive Transformations of the Heterocyclic System

The Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine ring system exhibits a degree of aromaticity and is generally stable; however, it can undergo oxidative and reductive transformations under specific conditions. nih.gov The presence of substituents can significantly influence the outcome of these reactions.

Oxidative Transformations: Oxidative processes involving the Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core are often associated with the synthesis of the ring system itself, for instance, through the oxidative cyclization of pyrimidin-2-yl-amidines. nih.govmdpi.com Aromatization of partially reduced precursors, such as 4,7-dihydro- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines, is another important oxidative transformation. Studies on 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have shown that these compounds can be aromatized, though the success of the reaction is dependent on the nature of the substituents. nih.gov For example, the presence of an electron-donating group at the 7-position can lead to decomposition during oxidation. nih.gov For 7-bromo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine, direct oxidation of the heterocyclic core would likely require harsh conditions and could lead to degradation. More commonly, oxidative reactions would target substituents on the ring.

Reductive Transformations: Reductive processes on the Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system have also been investigated. For example, the reduction of a nitro group on the pyrimidine ring can lead to the destruction of the heterocyclic system. eurjchem.com This suggests that the stability of the ring under reductive conditions is also substituent-dependent. The 7-bromo substituent itself can be susceptible to reduction. Catalytic hydrogenation, for instance, could potentially lead to debromination, yielding the parent Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine. This reaction would provide a route to unsubstituted derivatives from a functionalized precursor. The reduction of other functional groups attached to the ring system, such as those introduced via Sonogashira coupling, can also be achieved, leading to further molecular diversity.

Further Cyclization Reactions to Complex Architectures

The 7-bromo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The bromo substituent at the 7-position serves as a versatile handle for introducing functionalities that can subsequently participate in intramolecular cyclization reactions.

One notable example of such a transformation is the construction of novel purine analogues. For instance, a synthetic route to 8-alkyl Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[5,1-b]purines has been developed starting from 6-nitro Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-ones. researchgate.net This multi-step process involves chloro-desoxygenation, aminodehalogenation, and reduction to form a 6,7-diamino- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine intermediate, which is then cyclized in the presence of formic acid to yield the purine analogue. researchgate.net This strategy highlights how functional group manipulation on the pyrimidine ring of the Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core can lead to the annulation of an additional ring.

Furthermore, derivatives obtained from the Sonogashira coupling of 7-bromo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine can undergo cyclization. For example, coupling with an alkyne bearing a suitably positioned nucleophile could lead to intramolecular cyclization onto the newly formed triple bond, constructing a new fused ring adjacent to the pyrimidine moiety. organic-chemistry.org These types of annulation reactions are powerful tools for expanding the chemical space accessible from the Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core, leading to novel polycyclic architectures with potential applications in various fields.

Regioselectivity and Reaction Mechanism Investigations

The reactivity and regioselectivity of the Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system are governed by its electronic properties. The fused ring system consists of an electron-rich five-membered triazole ring and an electron-deficient six-membered pyrimidine ring. nih.gov This electronic distribution dictates the preferred sites for electrophilic and nucleophilic attack.

Regioselectivity: In the case of 7-bromo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine, the 7-position is part of the electron-deficient pyrimidine ring, making the C7-Br bond susceptible to nucleophilic aromatic substitution (SNAr). However, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are generally more efficient for functionalizing this position.

The regioselectivity of reactions on the Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine core has been a subject of investigation. For instance, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines from 3,5-diamino-1,2,4-triazole and unsymmetrical 1,3-dicarbonyl compounds has been shown to be highly regioselective, with the outcome depending on the nature of the dicarbonyl substrate. rsc.org This demonstrates that the substitution pattern of the final product can be controlled by the choice of starting materials and reaction conditions.

When a halogen is present at the 7-position, nucleophilic substitution is a key reaction. Studies on related heterocyclic systems, such as 2,4-dichloroquinazolines, have shown that nucleophilic attack preferentially occurs at the 4-position due to electronic factors. nih.gov Similarly, in 7-halo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines, the 7-position is activated towards nucleophilic attack.

Reaction Mechanism: The mechanism of palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, has been extensively studied. researchgate.netnih.govuvic.ca The catalytic cycle for the Sonogashira reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of 7-bromo- Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine. This is followed by a transmetalation step where the alkyne, activated by the copper(I) co-catalyst, is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the active palladium(0) catalyst. wikipedia.orgresearchgate.net Understanding this mechanism is crucial for optimizing reaction conditions and expanding the scope of the reaction to include a wider range of substrates.

Investigations into the mechanism of nucleophilic substitution on related nitro-substituted Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-ones have shown that the site of attack depends on the nucleophile and the substitution pattern of the heterocyclic core. researchgate.net These studies provide valuable insights into the electronic factors that govern the reactivity and regioselectivity of the Current time information in Pasuruan, ID.nih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine system.

Spectroscopic Characterization and Structural Investigations of 7 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹H NMR or ¹³C NMR data for 7-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine could be located in the reviewed literature. For related compounds, NMR spectroscopy is a critical tool for structural elucidation. researchgate.netrsc.org

Proton NMR (¹H NMR) for Proton Environment Analysis

Published ¹H NMR spectra for the target compound are not available. Generally, for the Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine ring system, the chemical shifts of the protons are influenced by the electron-withdrawing nature of the fused triazole and pyrimidine (B1678525) rings. The introduction of a bromine atom at the 7-position would be expected to further influence the electronic environment and, consequently, the chemical shifts of the remaining protons on the pyrimidine ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Specific ¹³C NMR data for 7-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine are absent from the available literature. This technique is fundamental for confirming the carbon framework of such molecules.

Heteronuclear Multiple Bond Correlation (HMBC) for Regioisomer Differentiation

While there are no specific HMBC experimental results for 7-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine, studies on related isomers highlight the utility of ¹H-¹⁵N HMBC experiments. This technique is particularly powerful for unambiguously distinguishing between the Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine and the Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[4,3-a]pyrimidine regioisomers by analyzing the correlations between protons and nitrogen atoms in the fused ring system. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While direct experimental mass spectra for 7-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine were not found, the molecular weight of the compound is 199.01 g/mol . cymitquimica.com Mass spectrometry is routinely used to confirm the molecular weight and study the fragmentation patterns of triazolopyrimidine derivatives. researchgate.net For the related regioisomer, 7-bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[4,3-c]pyrimidine, predicted mass spectrometry data suggests that the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 198.96140. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for 7-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine has been published. IR spectroscopy is typically used to identify characteristic vibrations of the heterocyclic rings and any functional groups present. researchgate.net

X-ray Crystallography

A search for crystallographic data did not yield a structure for 7-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine. However, detailed X-ray crystallography data exists for the isomeric compound, 5-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidine . researchgate.net This analysis revealed that the 5-bromo isomer crystallizes in a monoclinic system. In its crystal structure, molecules are linked by C—H⋯N hydrogen bonds and further stabilized by Br⋯N halogen bonds and π–π stacking interactions. researchgate.net While this provides insight into the packing of a closely related molecule, it cannot be directly extrapolated to the 7-bromo isomer.

Determination of Molecular Conformation and Bond Lengths

The molecular structure of bromo-substituted Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidines is characterized by a fused bicyclic system that is nearly planar. In the case of 5-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine, X-ray diffraction studies reveal that the triazolopyrimidine ring system exhibits a root-mean-square deviation of just 0.014 Å, confirming its planarity. iucr.orgresearchgate.net This planarity is a key feature, influencing the crystal packing and the nature of intermolecular interactions.

The bond lengths within the heterocyclic rings are consistent with those expected for such aromatic systems and are comparable to related Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine derivatives. iucr.org The introduction of the bromine atom at the 5-position (and presumably at the 7-position in the titular compound) does not significantly distort the core ring structure.

Table 1: Selected Bond Lengths for 5-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine

Bond Length (Å)
Br1-C5 1.882(4)
N1-C2 1.319(6)
N1-N8 1.379(5)
C2-N3 1.353(6)
N3-C4 1.370(5)
C4-N8 1.321(5)
C4-C5 1.407(6)
C5-C6 1.359(6)
C6-N7 1.311(6)
N7-N8 1.371(5)

Data sourced from crystallographic information for 5-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of 5-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine is a complex three-dimensional network governed by a variety of non-covalent interactions. These interactions are crucial in determining the physical properties of the compound. It is highly probable that 7-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine would exhibit a similar suite of interactions.

In the crystal structure of the 5-bromo isomer, C—H⋯N hydrogen bonds play a significant role in the molecular assembly. iucr.orgresearchgate.net These interactions form inversion dimers, creating R(8) ring motifs. researchgate.net Furthermore, these hydrogen bonds link molecules into chains along the c-axis. researchgate.netiucr.org

Table 2: Hydrogen Bond Geometry for 5-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine

D—H⋯A D-H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°)
C1—H1⋯N1 0.93 2.52 3.421(6) 164
C5—H5⋯N3 0.93 2.61 3.321(6) 133

D: donor atom, A: acceptor atom. Data from IUCrData for 5-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine. iucr.org

A key feature in the crystal packing of 5-Bromo- Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine is the presence of halogen bonds. A notable Br⋯N interaction with a distance of 3.185(4) Å is observed, which is shorter than the sum of the van der Waals radii of bromine and nitrogen, indicating a significant attractive interaction. iucr.orgresearchgate.netiucr.org

In addition to this, C—Br⋯π interactions are also present, with the bromine atom interacting with the π-system of an adjacent triazole ring. researchgate.netiucr.org The distance for this interaction (Br⋯Cg, where Cg is the centroid of the ring) is 3.7881(17) Å. iucr.orgresearchgate.net These halogen bonds, in conjunction with hydrogen bonding, contribute to the formation of stacked layers of molecules. iucr.orgiucr.org

The planar nature of the Current time information in Pasuruan, ID.chemicalbook.comiucr.orgtriazolo[1,5-a]pyrimidine ring system facilitates π–π stacking interactions, which are a common feature in the crystal structures of aromatic compounds. In the 5-bromo isomer, offset π–π stacking is observed with a centroid-to-centroid distance of 3.663(3) Å. iucr.orgresearchgate.netiucr.org These interactions, along with the hydrogen and halogen bonds, result in a robust three-dimensional supramolecular architecture, stacking the molecules along the a-axis. iucr.orgresearchgate.net

Theoretical and Computational Studies on 7 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine

Quantum-Chemical Calculations on Triazolopyrimidines

Quantum-chemical calculations are powerful tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules like 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine.

Electronic Structure and Reactivity Predictions

The nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine ring system is characterized as aza-analogs of a delocalized 10-π electron system. This system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov The electronic distribution and, consequently, the reactivity of the molecule are significantly influenced by the nature and position of substituents.

Computational studies on related substituted pyrimidines indicate that the presence of electron-withdrawing groups, such as a nitro group, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), suggesting increased reactivity towards nucleophiles. journalijar.com Conversely, electron-donating groups would be expected to raise the LUMO energy. In the case of 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine, the bromine atom's electron-withdrawing inductive effect likely plays a dominant role, making the pyrimidine ring more susceptible to nucleophilic attack compared to the unsubstituted parent compound.

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and LUMO energies are crucial in predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO energy gap implies higher reactivity. For instance, studies on other heterocyclic systems have shown that bromine substitution can decrease the HOMO-LUMO gap, thereby increasing reactivity. acs.org

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
2,3-dimethoxybenzaldehyde---
5-bromo-2,3-dimethoxybenzaldehyde--Decreased vs. unsubst.
6-bromo-2,3-dimethoxybenzaldehyde--Decreased vs. unsubst.
5,7-diphenyl-4,7-dihydro- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine (nitro-substituted)-LowestLowest

Note: Specific values for 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine are not available in the reviewed literature. The table presents trends observed in related compounds. Data inferred from journalijar.comacs.org.

Aromaticity Indices of the Fused Ring System

The aromaticity of the nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine heterocycle is a topic of interest. While it is a 10-π electron system, which according to Hückel's rule would suggest aromaticity, studies based on 1H-NMR methyl substituent effects have indicated a rather limited degree of aromaticity for the TP heterocycle. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the properties of medium to large-sized molecules, offering a good balance between computational cost and accuracy. nih.gov

Energy and Relative Stability Assessments

DFT calculations are widely used to determine the optimized geometry and total electronic energy of molecules. These calculations can predict the relative stabilities of different isomers or conformers. For the nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine system, DFT studies on various derivatives have been performed. For example, calculations on 5,7-diphenyl-4,7-dihydro- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine and its derivatives have shown that these compounds are non-planar, which has a significant impact on their electronic and structural properties. journalijar.com

The stability of 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine can be assessed by calculating its total energy and comparing it to other substituted isomers. The introduction of the bromine atom at the 7-position is a common synthetic route, suggesting that it is a thermodynamically accessible and relatively stable compound. nih.govscilit.com DFT calculations would provide a more quantitative measure of this stability.

Compound AnalogueMethodKey Finding
5,7-diphenyl-4,7-dihydro- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine derivativesB3LYP/6-311G(df,pd)Non-planar structures impacting electronic properties. journalijar.com
1,2,4-triazolo[4,3-a]pyrimidin-5-(1H)-one derivativesDFTPlanar conformations with non-coplanar triazole and pyrimidine rings. researchgate.net

Dipole Moment Determinations

The dipole moment is a measure of the polarity of a molecule and is a crucial parameter influencing its solubility, intermolecular interactions, and biological activity. DFT calculations can provide accurate predictions of dipole moments. For the nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine scaffold, the inherent asymmetry due to the presence of multiple nitrogen atoms results in a significant dipole moment.

Compound AnalogueMethodDipole Moment (Debye)
5,7-diphenyl-4,7-dihydro- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine (unsubstituted)B3LYP/6-311G(df,pd)-
5,7-diphenyl-4,7-dihydro- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine (substituted)B3LYP/6-311G(df,pd)High polarity observed. journalijar.com
1,2,4-Triazole (B32235) derivativesDFTCalculated values available. nih.gov

Note: Specific values for 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine are not available in the reviewed literature. The table presents qualitative findings and references to similar calculations.

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine, molecular modeling can be employed to visualize the 3D structure, analyze its surface properties, and predict its interactions with other molecules.

Molecular electrostatic potential (MEP) maps are a valuable tool in this regard. They illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine, the MEP map would likely show a region of negative potential around the nitrogen atoms of the triazole ring and a region of positive potential on the hydrogen atoms, with the bromine atom also influencing the potential distribution.

While specific molecular modeling studies on 7-Bromo- nih.govjournalijar.comnih.govtriazolo[1,5-a]pyrimidine are not prominent in the literature, the general principles are well-established. Such models are crucial for understanding the non-covalent interactions that this molecule can form, which is particularly important in the context of crystal engineering and drug design. For instance, molecular docking studies are frequently performed on triazolopyrimidine derivatives to predict their binding modes with biological targets. nih.gov Although outside the scope of this article, these studies rely on the accurate molecular models generated through computational methods.

Conformational Analysis

The conformational properties of 7-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, while not extensively detailed in dedicated studies, can be inferred from computational modeling and the crystallographic analysis of structurally related compounds. The core nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine ring system is inherently aromatic and thus, largely planar. This planarity is a key feature, influencing how the molecule presents itself for intermolecular interactions.

Computational studies on related pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine systems have shown that the fused ring system is nearly planar. For instance, in the crystal structure of 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e] nih.govresearchgate.netnih.govtriazolo[1,5-c]pyrimidine, the pyrazolotriazolopyrimidine core exhibits minimal deviation from planarity. nih.gov This suggests that the 7-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine molecule would also adopt a predominantly planar conformation. The bromine atom at the 7-position is not expected to induce significant puckering of the ring system.

Further conformational flexibility could be introduced by substituents at other positions on the ring, but for the unsubstituted 7-bromo derivative, the molecule is expected to be largely rigid and planar. Detailed conformational analysis, including the determination of precise bond lengths, bond angles, and dihedral angles, would require specific quantum chemical calculations, such as Density Functional Theory (DFT), or experimental methods like X-ray crystallography or NMR spectroscopy. acs.org

Table 1: Predicted Conformational Characteristics of 7-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine

FeaturePredicted CharacteristicBasis of Prediction
Ring System Conformation Largely planarInherent aromaticity of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core and crystal structure data of analogous compounds. nih.gov
Flexibility Limited; primarily rotational freedom of the bromo substituentRigidity of the fused heterocyclic system.
Key Geometric Parameters To be determined by specific computational or experimental studiesGeneral knowledge of heterocyclic aromatic compounds.

Analysis of Molecular Interactions in Receptor Binding Contexts

Molecular docking and computational studies on various nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives provide significant insights into the potential molecular interactions of 7-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine within a receptor binding pocket. These studies reveal a common set of interactions that are crucial for the biological activity of this class of compounds.

The nitrogen atoms within the triazolopyrimidine scaffold frequently act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors in the receptor, such as the backbone NH of amino acids or specific side chains. For example, in studies of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives as DNA Gyrase inhibitors, hydrogen bonding interactions with the enzyme's active site residues were observed. researchgate.net

The aromatic nature of the fused ring system allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding site. The bromine atom at the 7-position can further enhance binding through halogen bonding, a non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site on the receptor. Furthermore, the bromo substituent increases the lipophilicity of the molecule, which can favor its entry into hydrophobic pockets of a receptor.

Docking studies of related thieno[2,3-d] nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives targeting the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) have highlighted the importance of both hydrogen bonds and hydrophobic interactions for binding affinity. nih.gov Similarly, investigations of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives as ENPP1 inhibitors have underscored the role of specific structural features in achieving potent and selective inhibition, which is a direct consequence of the molecular interactions within the enzyme's active site. nih.gov

Table 2: Summary of Potential Molecular Interactions of 7-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine in a Receptor Binding Context (Based on Analogous Compounds)

Type of InteractionPotential Interacting Partner in ReceptorSignificance for Binding
Hydrogen Bonding Amino acid residues with donor groups (e.g., -NH, -OH)Anchoring the ligand in the binding site; providing specificity. researchgate.net
π-π Stacking Aromatic amino acid residues (e.g., Phe, Tyr, Trp)Stabilizing the ligand-receptor complex through non-covalent interactions.
Hydrophobic Interactions Hydrophobic pockets and residuesFavorable for binding and can contribute to overall affinity. nih.gov
Halogen Bonding Nucleophilic atoms (e.g., O, N, S) in the receptorDirectional interaction that can enhance binding affinity and specificity.

Research Applications and Structure Activity Relationships of 7 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine Derivatives

Medicinal Chemistry Applications

The Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine core, and specifically its 7-bromo derivative, serves as a privileged scaffold in drug discovery, leading to the development of compounds with a wide range of biological activities. nih.govresearchgate.net This framework is found in molecules targeting cancer, infectious diseases, and disorders of the central nervous system. nih.govescholarship.org

Role as Lead Compounds in Drug Discovery

7-Bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine is a valuable starting point for the synthesis of novel therapeutic agents. Its utility stems from the reactivity of the C7-bromo substituent, which allows for the introduction of various chemical moieties through cross-coupling reactions, leading to the generation of extensive compound libraries for screening.

Derivatives of this scaffold have been identified as potent inhibitors of several key biological targets:

Anticancer Agents: The scaffold is integral to the development of inhibitors for targets like tubulin, cyclin-dependent kinase 2 (CDK2), and phosphatidylinositol 3-kinase (PI3K). nih.govnih.gov For instance, a series of Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidines has been developed as anticancer agents that promote tubulin polymerization through a unique mechanism, distinct from paclitaxel (B517696). acs.org

Antiparasitic Agents: Triazolopyrimidine-based compounds have shown significant efficacy against Plasmodium falciparum, the parasite responsible for malaria, by inhibiting its dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme. nih.gov The scaffold has also been used to create metal complexes with activity against Leishmania and Trypanosoma cruzi. escholarship.orgmdpi.com

Anticonvulsants: By modifying the 7-position of the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine ring, researchers have synthesized compounds with significant anticonvulsant activity. nih.govnih.gov One derivative, 7-(heptyloxy)-5-phenyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine, demonstrated potent effects in preclinical models. nih.gov

Bromodomain Inhibitors: The Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold has been identified as a new template for inhibitors of bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. researchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

The systematic modification of the 7-Bromo- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine core has allowed for detailed exploration of structure-activity relationships (SAR), providing insights into the molecular features required for optimal biological activity.

For a series of Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidin-7(3H)-ones developed as PI3K inhibitors, SAR studies revealed that specific substitutions at the 2- and 5-positions were crucial for both potency and isoform selectivity. nih.gov Several compounds from this series showed potent growth inhibition in cancer cell lines. nih.gov

In the context of antitubercular agents, SAR studies on pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a related scaffold, highlighted the importance of the tautomeric form of the core structure. scispace.com Methylation at different positions (O- vs. N-methylation) was performed to evaluate the contribution of different tautomers to biological activity. scispace.com

For anticancer triazolopyrimidines targeting tubulin, a clear SAR was established:

A trifluoroethylamino group at the 5-position was required for high potency. acs.org

Fluoro atoms on the phenyl ring at the 6-position, specifically at the ortho positions, were necessary for optimal activity. acs.org

At the para position of the phenyl ring, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group resulted in the best activity. acs.org

Quantitative structure-activity relationship (QSAR) models have also been developed for 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs against Plasmodium falciparum. mdpi.comresearchgate.net These models identified key molecular descriptors, such as lipophilicity (slogP) and specific surface properties (vsurf), that correlate with antimalarial activity, guiding the design of more potent inhibitors. mdpi.comresearchgate.net

TargetScaffold ModificationKey SAR FindingsReference
PI3K Substitution at 2- and 5-positions of the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidin-7(3H)-one coreSpecific substitutions are critical for enzyme inhibition and isoform selectivity. nih.gov
Tubulin Substitutions at the 5- and 6-positionsA (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group at C5 and ortho-fluoro atoms on a C6-phenyl ring are optimal for potency. acs.org
P. falciparum Substitution at C2, C5, and C7-amineLipophilicity (slogP) and specific van der Waals surface area descriptors correlate with inhibitory activity. mdpi.comresearchgate.net
Anticonvulsant Alkoxy chains at the 7-position of a 5-phenyl- Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidineIncreasing the length of the alkoxy chain at C7 generally enhances anticonvulsant activity, with heptyloxy showing high potency. nih.gov

Bioisosteric Replacement Strategies

The Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine ring system is a highly effective bioisostere, capable of mimicking several important biological pharmacophores. nih.govescholarship.org Bioisosterism involves substituting one chemical group with another that retains similar physical and chemical properties, leading to comparable biological activity.

The most recognized bioisosteric role of the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is as a purine (B94841) analogue. nih.govescholarship.orgescholarship.org The ring system is isoelectronic with the purine heterocycle, meaning it has the same number of valence electrons. nih.govescholarship.org This similarity allows these compounds to interact with biological targets that normally bind purines, such as kinases and adenosine (B11128) receptors. nih.govacs.org Unlike purines, the unsubstituted Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine ring does not exhibit annular tautomerism, which can offer an advantage in drug design by providing a more conformationally rigid scaffold. nih.gov This property has been exploited in the development of inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), where the triazolopyrimidine core proved superior to a purine analogue. nih.gov

Depending on the substitution pattern, the Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine ring can also function as a bioisostere for a carboxylic acid group. nih.govescholarship.orgmdpi.com This strategy is employed to improve pharmacokinetic properties, such as cell permeability and metabolic stability, by replacing a highly polar and often rapidly metabolized carboxylic acid with the heterocyclic core.

An interesting application of this scaffold is its ability to mimic the N-acetyl fragment of ε-N-acetylated lysine (B10760008) (KAc). nih.govescholarship.orgescholarship.org This has been particularly successful in the design of bromodomain inhibitors. escholarship.orgresearchgate.net Bromodomains are protein modules that specifically recognize and bind to acetylated lysine residues on histone tails and other proteins. escholarship.org By mimicking this acetyl-lysine motif, Current time information in Pasuruan, ID.nih.govnih.govtriazolo[1,5-a]pyrimidine derivatives can effectively occupy the binding pocket of bromodomains, thereby inhibiting their function. researchgate.net

Modulation of Biological Targets and Pathways

Derivatives of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core have been shown to modulate the activity of several crucial biological targets and pathways implicated in disease, including enzymes, receptors, and protein-protein interactions.

Enzyme Inhibition (e.g., Kinases: AXL, JAK1, JAK2, CDK-2, GSK-3β, PHD-1)

The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold has proven to be an effective template for the design of various enzyme inhibitors, particularly targeting protein kinases.

AXL Kinase: A series of diphenylpyrimidine-diamine derivatives incorporating a 1H-1,2,4-triazole fragment have been developed as potent inhibitors of AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. mdpi.com One promising compound, w14 , demonstrated an IC50 value of 9 nM against AXL kinase. Structure-activity relationship (SAR) studies revealed that the triazole scaffold improved kinase selectivity for AXL over other kinases like JAK2. mdpi.com

JAK2: 2-Amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines, a closely related scaffold, have been identified as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways often dysregulated in myeloproliferative neoplasms. nih.gov The development of these compounds led to inhibitors with pharmacodynamic activity in mouse xenograft models. nih.govuni.lu

CDK-2 and GSK-3β: The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine (TP) heterocycle is considered an effective isosteric replacement for the purine ring, enabling it to interact with the ATP-binding pocket of kinases like Cyclin-Dependent Kinase 2 (CDK-2). mdpi.com SAR studies led to the development of TP derivatives with sub-micromolar IC50 values against CDK-2 and improved selectivity over Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com For instance, nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivative 5 showed a potent and selective inhibitory effect on CDK2 with an IC50 of 0.12 μM, which was 167 times stronger than its effect on GSK-3β. researchgate.net

PHD-1: Researchers have identified 4-{ nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile-based compounds as inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. X-ray crystallography revealed a novel binding mode where the triazolo N1 atom coordinates with the active site Fe2+ ion.

Compound/Derivative SeriesTarget EnzymeReported Activity (IC50)
Diphenylpyrimidine-diamine derivative w14AXL9 nM
2-Amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridinesJAK2Active in xenograft models
nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivative 5CDK-20.12 µM
nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivative 5GSK-3β>20 µM (167-fold selective)
4-{ nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrilesPHD-1Potent inhibition
Receptor Agonist/Antagonist Activities (e.g., RORγt, Adenosine Receptors)

The versatility of the triazolopyrimidine scaffold extends to the modulation of cell surface and nuclear receptors.

RORγt: The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor for TH17 cell differentiation and a target for autoimmune diseases. A nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine derivative, analogue 3a , was identified as a potent RORγt inverse agonist with an IC50 of 41 nM in a reporter gene assay. nih.govresearchgate.net This finding indicates that the nitrogen arrangement in the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine ring is well-tolerated for inhibiting RORγt transcriptional activity. nih.gov

Adenosine Receptors: Pyrazolo-triazolo-pyrimidine derivatives have been investigated as antagonists of human adenosine receptors. These compounds can act as pan-antagonists, with their binding mode involving the exocyclic 5-amino group and nitrogen N3 forming a bidentate hydrogen bond with asparagine residues within the receptor binding pocket.

GABAA Receptors: In the search for novel antiepileptic drugs, 7-alkoxy- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized and found to act as selective positive allosteric modulators of GABAA receptors, specifically showing potentiation at α1 and α4-containing subtypes. This modulation of GABAergic neurotransmission underlies their observed anticonvulsant activity.

Protein-Protein Interaction Disruptors (e.g., PA-PB1 interface of influenza A virus polymerase)

A significant area of research for nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine (TZP) derivatives has been the development of antiviral agents that disrupt critical protein-protein interactions. A primary target has been the heterodimerization of the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) subunits of the influenza virus RNA-dependent RNA polymerase (RdRP).

By inhibiting the PA-PB1 interaction, these compounds block the correct assembly of the polymerase complex, which is essential for viral replication. Structure-activity relationship studies have led to the identification of potent inhibitors. For example, hybrid molecules merging the TZP scaffold with other pharmacophores have yielded compounds with low micromolar IC50 values for PA-PB1 interaction inhibition and corresponding antiviral activity against influenza A and B viruses.

Microtubule Stabilization and Tubulin Polymerization Inhibition

The dysregulation of microtubule (MT) dynamics is a hallmark of various diseases, including cancer and neurodegenerative disorders. Derivatives of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine have emerged as a novel class of agents that can modulate microtubule stability.

Some derivatives act as microtubule-stabilizing agents, a mechanism sought for treating neurodegenerative conditions like Alzheimer's disease. These compounds have been shown to interact with the vinca (B1221190) site on β-tubulin, which is unusual as this site is typically targeted by MT-depolymerizing agents.

Conversely, other derivatives have been designed as potent inhibitors of tubulin polymerization for anticancer applications. As analogues of the natural tubulin inhibitor Combretastatin A-4 (CA-4), these compounds bind to the colchicine-binding site on tubulin. One such analogue, compound 28 , exhibited potent anti-tubulin activity with an IC50 value of 9.90 μM. This inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Investigation of Antiproliferative Activities in Cancer Cell Lines

Stemming from their ability to modulate key cellular targets, numerous nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives have been evaluated for their antiproliferative effects against a wide array of human cancer cell lines.

Inhibition of Cell Proliferation

The antiproliferative activity of these compounds has been demonstrated across various cancer types, including gastric, colon, breast, and lung cancer. The mechanism often involves the inhibition of critical kinases, disruption of microtubule dynamics, or modulation of other signaling pathways essential for cancer cell growth and survival. researchgate.net

For instance, a series of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives were synthesized, with compound H12 showing significant antiproliferative activity against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells with IC50 values of 9.47, 9.58, and 13.1 μM, respectively. researchgate.net In another study, a series of N-anilino-2-substituted-5-methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine-7-amine derivatives were evaluated, with several compounds showing marked antiproliferative activity superior to the standard chemotherapeutic drug cisplatin.

Compound/Derivative SeriesCancer Cell LineCell Line TypeReported Activity (IC50 in µM)
nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole derivative H12MGC-803Gastric Cancer9.47
HCT-116Colon Cancer9.58
MCF-7Breast Cancer13.1
3-phenyl-5-(n-butyldisulfanyl)-1,2,4-triazole(7c)A549Lung Cancer3.55
3-phenyl-5-(2-butyldisulfanyl)-1,2,4-triazole(7e)SMMC-7721Hepatocellular Carcinoma1.08
Pyrazolo-[4,3-e] nih.govresearchgate.netnih.govtriazolopyrimidine derivative 1HCC1937Breast Cancer7.01
Pyrazolo-[4,3-e] nih.govresearchgate.netnih.govtriazolopyrimidine derivative 1HeLaCervical Cancer11.0
1,2,4-triazolo[1, 5- a]pyrimidine derivative 38MCF-7Breast Cancer1.69
1,2,4-triazolo[1, 5- a]pyrimidine derivative 38MDA-MB-231Breast Cancer4.81
Induction of Cell Apoptosis

Derivatives of Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, a series of novel Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine-based compounds were synthesized and evaluated for their anti-proliferation effects against gastric cancer cell lines MGC-803 and SGC-7901. Among them, compounds 4o and 4p were found to inhibit gastric cancer cells at the micromolar level. Further investigation revealed that compound 4o induced mitochondria-dependent apoptosis in both cell lines. nih.gov

In another study, a series of Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized. Compound H12 from this series was identified as a potent anticancer agent, inducing apoptosis in MGC-803 gastric cancer cells. nih.gov Similarly, the triazolo[1,5-a]pyrimidine derivative WS-716 , when used in combination with paclitaxel, synergistically induced apoptosis in resistant SW620/Ad300 cells. researchgate.net Furthermore, the compound WS-722 , a BRD4 inhibitor with a Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine core, was shown to cause apoptosis in THP-1 cells, accompanied by the up-regulated expression of cleaved caspase-3/7 and PARP. researchgate.net

Research on pyrazolo-[4,3-e] Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolopyrimidine derivatives also highlighted their pro-apoptotic activity. Compound 1 in this series led to a significant increase in the apoptotic marker cleaved poly (ADP-ribose) polymerase (PARP) in both HCC1937 and HeLa cancer cells after 48 hours of treatment. mdpi.com

Table 1: Selected Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine Derivatives and their Apoptotic Effects

CompoundCell Line(s)Key Findings
4o MGC-803, SGC-7901Induced mitochondria-dependent apoptosis. nih.gov
H12 MGC-803Induced apoptosis. nih.gov
WS-716 (in combination with Paclitaxel)SW620/Ad300Synergistically induced apoptosis. researchgate.net
WS-722 THP-1Resulted in cell apoptosis and up-regulated expression of cleaved caspased-3/7 and PARP. researchgate.net
Compound 1 (pyrazolo[4,3-e] Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolopyrimidine derivative)HCC1937, HeLaIncreased levels of cleaved PARP. mdpi.com
Cell Cycle Arrest

In addition to inducing apoptosis, Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. Compound H12 , a Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine indole derivative, was found to induce G2/M phase arrest in MGC-803 cells. nih.gov Similarly, compound 4o from a series of Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine-based compounds caused G2/M arrest in MGC-803 and SGC-7901 gastric cancer cells. nih.gov

The combination of WS-716 and paclitaxel also led to cell cycle arrest at the G2/M phase in resistant SW620/Ad300 cells. researchgate.net In a different mechanism, the BRD4 inhibitor WS-722 induced G0/G1 phase arrest in THP-1 cells. researchgate.net Furthermore, compound 1 of the pyrazolo-[4,3-e] Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolopyrimidine series demonstrated an increase in p53 and p21 levels in both HCC1937 and HeLa cancer cell lines, which are indicative of cell cycle arrest. mdpi.com

Table 2: Cell Cycle Arrest Induced by Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine Derivatives

CompoundCell Line(s)Phase of Cell Cycle Arrest
H12 MGC-803G2/M
4o MGC-803, SGC-7901G2/M
WS-716 (in combination with Paclitaxel)SW620/Ad300G2/M
WS-722 THP-1G0/G1
Compound 1 (pyrazolo[4,3-e] Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolopyrimidine derivative)HCC1937, HeLaIncrease in p53 and p21 levels
Modulation of Signaling Pathways (e.g., ERK Pathway)

The anticancer effects of Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine derivatives are often mediated through the modulation of key signaling pathways involved in cell growth and proliferation. A notable target is the extracellular signal-regulated kinase (ERK) pathway. For instance, compound H12 was found to exhibit significant inhibitory effects on the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT in MGC-803 cells. nih.gov

Similarly, a novel pyrazolo-[4,3-e] Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolopyrimidine derivative, compound 1 , was shown to inhibit the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells. mdpi.com These findings suggest that targeting the ERK pathway is a key mechanism by which these compounds exert their antiproliferative activities.

Antimicrobial and Antiviral Activities

The Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine scaffold has been a fruitful source of antimicrobial and antiviral agents. A series of novel Current time information in Pasuruan, ID.nih.govsemanticscholar.org-triazole bearing amino acid derivatives were synthesized and showed promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates. semanticscholar.org Another study reported the synthesis of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives that exhibited significant antimicrobial activity against various pathogens, with some compounds showing promising results as dual inhibitors of bacterial DNA gyrase and DHFR. nih.gov

In the realm of antiviral research, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been investigated for their activity against influenza viruses. nih.gov Specifically, new hybrid 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamides demonstrated anti-flu activity by disrupting the viral RNA-dependent RNA polymerase (RdRP) PA-PB1 interaction. nih.gov Additionally, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which share a similar heterocyclic core, have shown efficacy against human coronaviruses. mdpi.com

Table 3: Antimicrobial and Antiviral Activities of Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine Derivatives

Compound ClassTarget Organism(s)Mechanism of Action/Key Findings
Current time information in Pasuruan, ID.nih.govsemanticscholar.org-Triazole bearing amino acid derivativesStandard and MDR bacteriaPromising antibacterial activity. semanticscholar.org
1,2,4-Triazolo[1,5-a]pyrimidine-based derivativesGram-negative, Gram-positive bacteria, and fungiDual inhibitors of bacterial DNA gyrase and DHFR. nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamidesInfluenza A virusDisruptors of RdRP PA-PB1 interaction. nih.gov
4,7-Disubstituted pyrimido[4,5-d]pyrimidinesHuman coronaviruses (229E and OC43)Selective efficacy against coronaviruses. mdpi.com

Anti-inflammatory and Analgesic Properties

The therapeutic potential of Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine derivatives extends to anti-inflammatory and analgesic activities. A series of phenyl-derivatives of spirofuran-triazolo[1,5-a]pyrimidine were evaluated for these properties. Several compounds demonstrated significant inhibition of nitrite (B80452) production in RAW 264.7 murine macrophage cells and reduced the level of prostaglandin (B15479496) E2 (PGE2), indicating potential analgesic activity. researchgate.net

Another study focused on pyrazolo[1,5-a]pyrimidin-7-ones, with compound 7c (4,7-Dihydro-4-ethyl-2(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one) emerging as a particularly interesting compound with powerful pharmacological activity both in vivo and in vitro. nih.gov The anti-inflammatory effects of these compounds are believed to be linked to their ability to inhibit leukotriene and/or prostaglandin biosynthesis. nih.gov Furthermore, various 1,2,4-triazole (B32235) derivatives clubbed with other heterocyclic rings like pyrimidine (B1678525) have shown excellent analgesic activity in studies. nih.gov

Research on Hypoglycemic Properties

While the primary focus of research on Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine derivatives has been in other therapeutic areas, some studies have suggested their potential as hypoglycemic agents. The broad therapeutic potential of the 1,2,4-triazole nucleus includes investigations into its hypoglycemic activity. nih.gov However, detailed research specifically focusing on the hypoglycemic properties of 7-bromo- Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine and its close derivatives is less extensive compared to other applications.

Agrochemical Applications

The biological activity of Current time information in Pasuruan, ID.nih.govsemanticscholar.orgtriazolo[1,5-a]pyrimidine derivatives is not limited to pharmacology; they have also been explored for their utility in agrochemistry. Notably, two new structural classes of herbicides based on the 1,2,4-triazolo[1,5-a]pyrimidine ring system have been discovered. These compounds are known to inhibit the enzyme acetolactate synthase, which is crucial for branched-chain amino acid biosynthesis in plants. capes.gov.br This mode of action is similar to that of known herbicidal sulfonylureas and imidazolinones. capes.gov.br

Herbicidal Action Mechanisms (e.g., AHAS inhibitors)

Derivatives of the Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine class are well-established as potent herbicides. researchgate.net Their primary mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). researchgate.netnih.gov This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms. nih.gov As this pathway is absent in animals, inhibitors of AHAS can function as selective herbicides with low toxicity to mammals. nih.gov

The inhibition of AHAS disrupts protein synthesis in susceptible plants, leading to the cessation of growth and eventual death. nih.gov The triazolopyrimidine sulfonamides are a notable class of AHAS-inhibiting herbicides, which includes commercial products like flumetsulam (B1672885). researchgate.net Research into the structure-activity relationships of these compounds has shown that the triazolopyrimidine core is essential for this activity. The substituents on the heterocyclic ring system play a crucial role in modulating the herbicidal potency and spectrum of weed control. researchgate.net

While specific studies focusing exclusively on 7-bromo derivatives are limited in the public domain, the general principles of structure-activity relationships for this class suggest that the halogen at the 7-position is a key site for modification. The nature of the substituent at this position can influence the binding affinity of the molecule to the AHAS enzyme. Halogenation is a common strategy in the design of bioactive molecules to enhance efficacy and modulate physical properties. For instance, in related triazolopyrimidine herbicides, substitutions on the heterocyclic ring with halogens have been explored to optimize herbicidal activity. researchgate.net The development of novel 2-aroxyl-1,2,4-triazolopyrimidine derivatives has shown that modifications to the scaffold can lead to compounds effective against both wild-type and resistant forms of AHAS. researchgate.net

Table 1: Examples of Triazolopyrimidine-based AHAS Inhibitors

Compound NameChemical ClassPrimary Function
FlumetsulamTriazolopyrimidine SulfonamideHerbicide (AHAS Inhibitor) researchgate.net
Penoxsulam (B166495)Triazolopyrimidine SulfonamideHerbicide (AHAS Inhibitor) nih.gov
Metosulam (B166753)Triazolopyrimidine SulfonamideHerbicide (AHAS Inhibitor) nih.gov

Fungicidal Properties

The Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is also a promising template for the development of novel fungicides. mdpi.comfrontiersin.org Research has demonstrated that derivatives of this heterocyclic system exhibit inhibitory activity against a range of plant pathogenic fungi. researchgate.netfrontiersin.org

The fungicidal mechanism of some triazolopyrimidine derivatives is also linked to the inhibition of acetohydroxyacid synthase (AHAS). nih.gov Studies have shown that potent triazolopyrimidine herbicides like penoxsulam and metosulam are also effective inhibitors of AHAS in the fungal pathogen Aspergillus fumigatus. nih.gov This suggests that AHAS is a viable target for the development of new antifungal agents and that some compounds may possess dual herbicidal and fungicidal activities. nih.gov

Structure-activity relationship (SAR) studies on related triazole derivatives have indicated that the introduction of a halogen atom can be beneficial for antifungal activity. researchgate.net For example, in a series of triazole derivatives, the introduction of a 4-bromo substituent on a phenyl ring attached to the core structure improved the activity against several tested fungi. researchgate.net Similarly, for 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives, the presence of halogen atoms was found to enhance antifungal activities against Botrytis cinerea. frontiersin.org While direct data on 7-bromo- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine is not extensively detailed, the bromo-substituent serves as a handle for introducing various functionalities that can be optimized to achieve potent fungicidal activity. The synthesis of compounds like 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e] Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidine, which has been evaluated for biological activity, showcases the incorporation of a bromo-substituted aryl group at the 7-position. nih.gov

Table 2: Examples of Fungicidal Triazolopyrimidine Derivatives and Related Structures

CompoundTarget FungiKey Structural FeatureReference
1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivativesBotrytis cinerea, Phytophthora infestans, Pyricularia oryzaeHalogen substituents enhance activity frontiersin.org
PenoxsulamAspergillus fumigatusAHAS inhibitor nih.gov
MetosulamAspergillus fumigatusAHAS inhibitor nih.gov
7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e] Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-c]pyrimidineEvaluated for biological activityContains a 7-(4-bromophenyl) group nih.gov

Role as Chemical Building Blocks for Complex Heterocyclic Compounds

The 7-Bromo- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine core is a valuable and versatile building block in synthetic organic chemistry, primarily due to the reactivity of the carbon-bromine bond. nih.govnih.gov This bromo-substituent provides a reactive site for various cross-coupling reactions, enabling the straightforward introduction of a wide range of substituents and the construction of more complex, fused heterocyclic systems. researchgate.netresearchgate.net

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.netresearchgate.net These reactions allow for the formation of new carbon-carbon bonds. For instance, the related 7-chloro-5-methyl- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine has been successfully used in Suzuki and Sonogashira coupling reactions to introduce aryl and alkynyl groups, respectively, at the 7-position. researchgate.net It is well-established that bromo derivatives are often more reactive than their chloro counterparts in such coupling reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for creating biaryl structures or attaching various aryl and heteroaryl moieties. researchgate.netlibretexts.org A study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one demonstrated the successful use of Suzuki-Miyaura cross-coupling to introduce a variety of aryl and heteroaryl groups at the 3-position. researchgate.net This highlights the utility of a bromo-substituted pyrazolopyrimidine core as a substrate for such transformations. The 7-bromo position on the Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine ring is similarly amenable to these reactions, allowing for the synthesis of derivatives with diverse functionalities.

Furthermore, the bromine atom at the 7-position can undergo nucleophilic substitution reactions, although this is less common than cross-coupling for this type of heterocycle. The versatility of 7-bromo- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine as a synthetic intermediate facilitates the exploration of structure-activity relationships by enabling the creation of libraries of compounds with systematic variations at the 7-position. nih.govnih.gov This is crucial for the discovery of new drug candidates and agrochemicals. nih.govnih.gov

Table 3: Synthetic Utility of Halo-Triazolopyrimidines

Starting MaterialReaction TypeProduct TypeSignificanceReference
7-chloro-5-methyl- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidineSuzuki Coupling7-Aryl substituted derivativesFormation of C-C bonds to create complex molecules. researchgate.net
7-chloro-5-methyl- Current time information in Pasuruan, ID.researchgate.netresearchgate.nettriazolo[1,5-a]pyrimidineSonogashira Coupling7-Alkynyl substituted derivativesIntroduction of alkynyl functionalities. researchgate.net
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneSuzuki-Miyaura CouplingC3-Arylated derivativesDemonstrates reactivity of bromo-substituted core. researchgate.net

Future Research Directions and Outlook for 7 Bromo 1 2 3 Triazolo 1,5 a Pyrimidine

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 7-Bromo- Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine and its precursors. While classical methods exist, there is a growing need for methodologies that align with the principles of green chemistry.

One promising avenue is the use of novel additives and catalysts to improve reaction conditions. For instance, a recent study on the synthesis of related dihydro- Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine esters introduced 4,4'-trimethylenedipiperidine as a recyclable, non-volatile, and non-toxic basic catalyst. nih.gov This approach, which can be performed in green solvents like water/ethanol (B145695) mixtures or even in the molten additive itself, offers a significant improvement over traditional, more hazardous reagents like piperidine. nih.gov Exploring similar strategies for the synthesis of the brominated core could lead to more environmentally benign and scalable production methods.

Additionally, a deeper investigation into multicomponent reactions (MCRs) is warranted. MCRs allow for the construction of complex molecules in a single step from multiple starting materials, enhancing efficiency and reducing waste. Studies on the MCRs of 3-aminoazoles, aldehydes, and nitroalkenes to form dihydroazolo[1,5-a]pyrimidines have highlighted both the potential and the challenges of this approach. mdpi.com Future work should aim to optimize these reactions for the specific synthesis of the 7-bromo analog and to better understand the reaction tolerance for a wider range of substrates. Overcoming challenges such as the difficult aromatization of certain intermediates without causing degradation of the heterocyclic system will be a key research focus. mdpi.com

Development of Diverse Functionalized Derivatives

The bromine atom on the 7-Bromo- Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine core is a linchpin for creating chemical diversity. Future research will heavily exploit this feature to synthesize a wide array of functionalized derivatives through various cross-coupling reactions.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce a vast range of substituents at the 7-position, including aryl, heteroaryl, alkyl, and alkynyl groups. The successful functionalization of analogous brominated heterocycles, like 2-bromo-thiazolo[3,2-a]pyrimidin-7-ones, serves as a blueprint for the potential diversification of the 7-bromo- Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine scaffold. mdpi.com

Furthermore, the nitrogen atoms within the triazolopyrimidine ring system make it an excellent ligand for coordinating with metal ions. mdpi.comnih.gov Research into the synthesis of metal complexes using this scaffold has already yielded promising results, particularly in the development of antiparasitic agents. mdpi.comnih.gov Future work could explore a wider range of transition metals and lanthanides to create novel coordination complexes with unique magnetic, luminescent, or catalytic properties. The development of derivatives bearing specific functionalities, such as indole (B1671886) moieties, has also led to potent anticancer agents, demonstrating the value of molecular hybridization strategies. nih.gov

Functionalization StrategyType of DerivativePotential ApplicationReference
Palladium Cross-Coupling Aryl/heteroaryl substituted derivativesMedicinal Chemistry, Materials Science mdpi.com
Metal Coordination Transition metal complexesAntiparasitic agents, Catalysis, Luminescence mdpi.comnih.gov
Molecular Hybridization Indole-pyrimidine hybridsAnticancer agents nih.gov
Nucleophilic Substitution Amino, alkoxy, or thioether derivativesDrug Discovery scispace.com

Comprehensive Mechanistic Studies of Chemical Reactions

A thorough understanding of the mechanisms underlying the synthesis and reactivity of 7-Bromo- Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine is crucial for optimizing reactions, predicting outcomes, and minimizing the formation of unwanted byproducts.

Future research should focus on elucidating the pathways of key transformations. For example, a detailed study on the oxidative aromatization of related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines revealed a previously misunderstood degradation mechanism. mdpi.com It was found that compounds with electron-donating substituents at the 7-position were prone to decomposition upon oxidation. mdpi.com Using a combination of experimental data, electrochemical analysis, and quantum-chemical calculations, a mechanism for this oxidative degradation was proposed. mdpi.com Applying similar comprehensive studies to the reactions of the 7-bromo analog would provide invaluable insights for synthetic chemists.

Another area for mechanistic investigation is the tautomerism of substituted derivatives. The potential for azinyl-ylidene tautomerism has been observed in related systems where the derivatives were found to exist predominantly in the ylidene form. scispace.com Understanding the tautomeric preferences of 7-Bromo- Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine and its derivatives is essential, as different tautomers can exhibit distinct reactivity and biological activity.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For the Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine scaffold, advanced computational modeling will be pivotal in predicting properties and guiding the design of new derivatives.

A key area of future research is the application of Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A recent study successfully modeled the antimalarial activity of 125 different Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidin-7-amine analogs against Plasmodium falciparum. researchgate.netmdpi.com Using machine learning algorithms, a robust QSAR model was developed with the following regression equation:

pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com

This model provides critical insights into the functionalities required for potent antimalarial activity and can be used to predict the potency of new, untested analogs. researchgate.netmdpi.com

Molecular docking is another powerful computational technique that will continue to be applied. Docking simulations predict the preferred orientation of a molecule when bound to a biological target, helping to elucidate its mechanism of action. This method has been used to understand how derivatives of the Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine scaffold bind to enzymes like phosphodiesterase 4B (PDE 4B) and epidermal growth factor receptor (EGFR). nih.govnih.gov

Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to understand the electronic structure and photophysical properties of these compounds, which is particularly relevant for applications in materials science, such as the design of novel fluorophores. rsc.org

Computational TechniqueApplicationPurposeReference
QSAR Anti-malarial Drug DesignPredict biological activity based on chemical structure researchgate.netmdpi.com
Molecular Docking PDE 4B / EGFR InhibitionElucidate binding modes within a target's active site nih.govnih.gov
DFT / TD-DFT Fluorophore DesignUnderstand electronic structure and optical properties rsc.org

Expanded Scope of Research Applications in Chemical Biology

The Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine scaffold is a "privileged structure" that has demonstrated a remarkable breadth of biological activities. nih.govresearchgate.net Future research will undoubtedly expand its applications in chemical biology, leading to the development of novel therapeutic agents and chemical probes.

The versatility of this scaffold stems from its ability to act as a bioisosteric replacement for purines, the N-acetyl fragment of lysine (B10760008), and even carboxylic acid groups, allowing it to interact with a wide variety of protein targets. nih.gov Recent research has uncovered derivatives with potent and selective activities against a range of diseases.

Future directions will involve systematic screening of 7-bromo- Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine-based libraries against new and challenging biological targets. The development of highly selective inhibitors will remain a priority. For example, recent work has led to the identification of Current time information in Pasuruan, ID.chemicalbook.commdpi.comtriazolo[1,5-a]pyrimidine derivatives as highly selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key negative regulator of the STING pathway, which is a promising strategy for cancer immunotherapy. nih.gov Other research has identified potent inhibitors of bromodomain-containing protein 4 (BRD4) for cancer therapy and positive modulators of the GABA-A receptor for treating epilepsy. nih.govresearchgate.net The scaffold has also shown promise in targeting infectious diseases, with derivatives exhibiting potent activity against parasites like Leishmania and Trypanosoma cruzi. mdpi.comnih.gov

Biological TargetTherapeutic AreaSpecific ApplicationReference
ENPP1 OncologySTING pathway activation for immunotherapy nih.gov
BRD4 OncologyInhibition of c-MYC expression researchgate.net
GABA-A Receptor NeurologyAnticonvulsant activity for epilepsy nih.gov
Phosphodiesterase 4B (PDE 4B) PulmonologyBronchodilation for respiratory diseases nih.gov
Various Parasitic Enzymes Infectious DiseaseTreatment of Leishmaniasis and Chagas disease mdpi.comnih.gov
ERK Signaling Pathway OncologyInhibition of gastric cancer cell proliferation nih.gov
VEGFR-2 OncologyAnti-angiogenic activity nih.gov

Q & A

Q. What are the common synthetic strategies for preparing 7-bromo-[1,2,4]triazolo[1,5-a]pyrimidine?

  • Methodological Answer : Two primary approaches are documented:

Fusion Method : A three-component reaction involving aminotriazole, ethyl 3-oxohexanoate, and an aromatic aldehyde in dimethylformamide (DMF) under thermal conditions (10–12 minutes). The crude product is crystallized from ethanol, yielding high-purity derivatives (e.g., 97% purity) .

Oxidative Cyclization : N-(2-pyridyl)amidines are cyclized using oxidants like NaOCl, MnO₂, or eco-friendly alternatives (e.g., PIFA or I₂/KI). This method is favored for scalability and greener chemistry applications .
Key Variables : Reaction time, solvent choice (DMF vs. acetonitrile), and oxidant selection significantly impact yield and purity.

Q. How is this compound characterized structurally?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–8.9 ppm) and carbons (δ 113–159 ppm) confirm the fused triazole-pyrimidine core. Bromine substitution induces deshielding in adjacent protons .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) validate the molecular formula .
  • Elemental Analysis : Matches calculated values for C, H, N, and Br (e.g., C: 56.41% observed vs. 56.41% theoretical) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : –20°C for long-term stability; short-term storage at –4°C .
  • Waste Management : Segregate and dispose of waste via certified biohazard services to prevent environmental contamination .
  • PPE : Gloves, goggles, and masks are mandatory due to risks of skin/eye irritation and inhalation toxicity (H303/H313/H1375 hazard codes) .

Advanced Research Questions

Q. How can synthetic routes be optimized for biomedical applications (e.g., antibacterial agents)?

  • Methodological Answer :
  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 2-position to enhance antibacterial activity against resistant strains like Enterococcus faecium. Bioassays using MIC (minimum inhibitory concentration) protocols are recommended .
  • Solvent Screening : Replace DMF with less toxic solvents (e.g., DMSO) to improve biocompatibility while maintaining reaction efficiency .
  • Scale-Up : Use continuous-flow reactors for oxidative cyclization to achieve >90% yield with reduced reaction time .

Q. What structure-activity relationships (SARs) govern its cannabinoid receptor (CB2) affinity?

  • Methodological Answer :
  • Substituent Effects :
PositionSubstituentCB2 Binding (IC₅₀)
6Cyclohexyl378.2 nM
7Bromo436.2 nM
2Methylthio192°C (mp)
  • Key Insight : Bulky groups at position 6 (e.g., cycloheptyl) improve receptor selectivity, while bromine at position 7 enhances lipophilicity and membrane permeability .

Q. What are emerging applications in material science and sustainable chemistry?

  • Methodological Answer :
  • OLEDs : Derivatives with aryl groups (e.g., 4-methoxyphenyl) exhibit tunable photophysical properties (λem = 450–500 nm) for light-emitting materials .
  • Green Synthesis : Catalytic air oxidation (CuBr/phenanthroline system) minimizes hazardous waste, aligning with green chemistry principles .
  • Heterocycle Diversification : Use Suzuki-Miyaura coupling to introduce biaryl motifs for advanced optoelectronic materials .

Future Directions

  • Drug Design : Explore dual-target inhibitors (e.g., COX-2/CB2) via hybrid scaffolds .
  • Materials : Develop phosphorescent derivatives for OLEDs using heavy-atom effects (e.g., Br → I substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.